Cas no 1784-50-5 (8-[2-(1,3-dimethyl-6-oxo-2-sulfanylidene-7h-purin-8-yl)ethyl]-1,3-dimethyl-2-sulfanylidene-7h-purin-6-one)

8-[2-(1,3-dimethyl-6-oxo-2-sulfanylidene-7h-purin-8-yl)ethyl]-1,3-dimethyl-2-sulfanylidene-7h-purin-6-one structure
1784-50-5 structure
Product Name:8-[2-(1,3-dimethyl-6-oxo-2-sulfanylidene-7h-purin-8-yl)ethyl]-1,3-dimethyl-2-sulfanylidene-7h-purin-6-one
CAS No:1784-50-5
MF:C16H18N8O2S2
MW:418.496518611908
CID:906633
PubChem ID:96988
Update Time:2025-04-19

8-[2-(1,3-dimethyl-6-oxo-2-sulfanylidene-7h-purin-8-yl)ethyl]-1,3-dimethyl-2-sulfanylidene-7h-purin-6-one Chemical and Physical Properties

Names and Identifiers

    • 8-[2-(1,3-dimethyl-6-oxo-2-sulfanylidene-7h-purin-8-yl)ethyl]-1,3-dimethyl-2-sulfanylidene-7h-purin-6-one
    • 8,8'-Ethylenebis[3,7-dihydro-1,3-dimethyl-2-thioxo-1H-purin-6(2H)-one]
    • 1,3,1',3'-tetramethyl-2,2'-dithioxo-1,2,3,7(9),1',2',3',7'(9')-octahydro-8,8'-ethane-1,2-diyl-bis-purin-6-one
    • 8,8'-Dimethylene-bis-(2-thiotheophylline)
    • 8,8'-ethane-1,2-diylbis(1,3-dimethyl-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one)
    • 8,8'-Ethylenebis(2-thiotheophylline)
    • AC1L3XM6
    • AC1Q6KCI
    • BRN 1192853
    • NSC95918
    • 8,8/'-Ethylenebis[3,7-dihydro-1,3-dimethyl-2-thioxo-1H-purin-6(2H)-one]
    • 8,8'-Ethylenebis(2-thio-theophylline)
    • DTXSID90170468
    • Theophylline,8'-ethylenebis[2-thio-
    • JG6UZV5MTD
    • 1784-50-5
    • 8,8'-Dimethylenebis(2-thiotheophylline)
    • NSC-95918
    • UNII-JG6UZV5MTD
    • Theophylline, 8,8'-ethylenebis(2-thio-
    • NSC 95918
    • Inchi: 1S/C16H18N8O2S2/c1-21-11-9(13(25)23(3)15(21)27)17-7(19-11)5-6-8-18-10-12(20-8)22(2)16(28)24(4)14(10)26/h5-6H2,1-4H3,(H,17,19)(H,18,20)
    • InChI Key: VUYGRECUFBNLNE-UHFFFAOYSA-N
    • SMILES: S=C1N(C)C(C2=C(N=C(CCC3=NC4=C(C(N(C)C(N4C)=S)=O)N3)N2)N1C)=O

Computed Properties

  • Exact Mass: 416.08408
  • Monoisotopic Mass: 418.09941419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 3
  • Complexity: 675
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 169Ų

Experimental Properties

  • PSA: 98.66
  • LogP: 0.75780
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